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Compound of Interest

Compound Name: Einecs 260-048-5

Cat. No.: B15349187 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

Nitron (1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt), a significant reagent in

analytical chemistry. This document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for its structural characterization through

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS).

Chemical Structure and Properties
IUPAC Name: 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt

CAS Number: 2218-94-2

Chemical Formula: C₂₀H₁₆N₄

Molecular Weight: 312.37 g/mol

Appearance: Light yellow to brown crystalline powder[1]

Melting Point: Approximately 187-190 °C with decomposition[1]
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A thorough analysis of Nitron's spectroscopic data is crucial for its accurate identification and

application. The following tables summarize the available quantitative data.

Infrared (IR) Spectroscopy
The FT-IR spectrum of Nitron reveals characteristic vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Assignment Reference

3055 C-H aromatic stretching [2]

1600 C=C aromatic stretching [2]

1508 N-H bending [2]

1492 C-N stretching [2]

1458 C-C aromatic stretching [2]

1269 C-N stretching [2]

752
C-H aromatic out-of-plane

bending
[2]

692
C-H aromatic out-of-plane

bending
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹H and ¹³C NMR data for Nitron is not readily available in the

reviewed literature, data for a closely related derivative, 1,4-diphenyl-3-(p-

nitrophenylamino)-1,2,4-triazolium hydroxide inner salt ("Nitronitron"), provides valuable insight

into the expected chemical shifts.

¹H NMR of Nitronitron (300 MHz, DMSO-d₆, δ, ppm)[2][3]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.775 singlet 1H C-H of the triazole ring

8.690-8.663 multiplet 4H
Aromatic protons of p-

nitrophenylamino ring

8.531-7.669 multiplet 10H
Aromatic protons of

the two phenyl rings

Expected ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives

Based on literature for similar 1,2,4-triazole structures, the carbon atoms of the triazole ring are

expected to resonate in the range of 122-149 ppm.[4] The phenyl group carbons will appear in

the aromatic region, typically between 120 and 140 ppm.

Mass Spectrometry (MS)
Detailed experimental mass spectrometry data, including fragmentation patterns for Nitron, is

not extensively documented in readily accessible literature. However, for 1,2,4-triazole

derivatives, common fragmentation pathways involve the cleavage of the triazole ring and the

loss of substituents.

Experimental Protocols
The following sections detail the methodologies for obtaining the cited spectroscopic data.

Infrared (IR) Spectroscopy Protocol
The FT-IR spectrum of solid Nitron was recorded using the KBr pellet method.[2]

Instrument: A Fourier Transform Infrared Spectrophotometer.

Sample Preparation: A small amount of Nitron was intimately mixed with dry potassium

bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol (for Nitronitron)[3][4]

Instrument: 300 MHz NMR Spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

Standard: Tetramethylsilane (TMS) was used as an internal standard.

Data Acquisition: ¹H NMR spectra were acquired at room temperature.

Mass Spectrometry (MS) Protocol
A general procedure for obtaining a mass spectrum of a solid organic compound like Nitron

would involve:

Ionization Method: Electron Ionization (EI) is a common technique for such molecules.

Sample Introduction: The sample would be introduced via a direct insertion probe.

Analysis: The ionized sample would be analyzed by a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of Nitron.
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Caption: Workflow for the spectroscopic characterization of Nitron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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